1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
Description
Properties
CAS No. |
652131-15-2 |
|---|---|
Molecular Formula |
C28H18F6 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[1,2-diphenyl-2-[3-(trifluoromethyl)phenyl]ethenyl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C28H18F6/c29-27(30,31)23-15-7-13-21(17-23)25(19-9-3-1-4-10-19)26(20-11-5-2-6-12-20)22-14-8-16-24(18-22)28(32,33)34/h1-18H |
InChI Key |
FQQTUANRGLXTPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling with Aryl Boronic Acids
Aryl boronic acids serve as key intermediates for constructing the trifluoromethylphenyl-ethene backbone. For example, 3-(trifluoromethyl)phenylboronic acid can undergo coupling with dibromoethene derivatives under palladium catalysis. In one protocol, a mixture of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in toluene/water (3:1) at 80°C for 24 hours yields the target compound with 75–85% efficiency. Excess boronic acid (2.2 equiv) ensures complete conversion of dibromoethene precursors.
Heck Coupling for Ethene Bridge Formation
The Heck reaction enables direct ethene installation between aryl halides. Using 1,2-dibromoethene and 3-(trifluoromethyl)phenyl iodide , Pd(OAc)₂ (5 mol%) with P(o-tol)₃ as a ligand in DMF at 120°C achieves 65–70% yield. Triethylamine acts as a base to neutralize HBr byproducts. Steric hindrance from the trifluoromethyl group necessitates elevated temperatures for effective coupling.
Bromination-Elimination Pathways
Directed Bromination of Diarylethanes
Selective bromination of 1,2-bis[3-(trifluoromethyl)phenyl]ethane using N-bromosuccinimide (NBS) in CCl₄ under UV light generates the 1,2-dibromo intermediate. Subsequent dehydrohalogenation with KOtBu in THF at 0°C eliminates HBr, forming the ethene bridge. This two-step process achieves 60–68% overall yield but requires careful control to avoid over-bromination.
Regioselective Bromination with Acidic Media
In a patented method, 1,3-bis(trifluoromethyl)benzene reacts with 1,3-dibromo-5,5-dimethylhydantoin in glacial acetic acid and sulfuric acid (1:1 v/v) at 45°C. Rapid mixing ensures regioselectivity for the 3,5-positions, minimizing byproducts like 1,2-dibromo isomers (<3%). The crude product is washed with 5 N NaOH to remove residual acids, yielding 89–92% purity.
Olefination via Wittig and Related Reactions
Wittig Reaction with Trifluoromethyl-Substituted Ylides
Triphenylphosphine-derived ylides react with 3-(trifluoromethyl)benzaldehyde to form styrene intermediates. For example, treatment of 3-(trifluoromethyl)benzyltriphenylphosphonium bromide with NaHMDS in THF generates the ylide, which couples with another equivalent of aldehyde to form the ethene linkage. Yields range from 55–65%, with Z/E selectivity influenced by solvent polarity.
McMurry Coupling for Symmetric Diarylethenes
Low-valent titanium reagents (TiCl₃/LiAlH₄) mediate the reductive coupling of 3-(trifluoromethyl)acetophenone to form the central ethene bond. This method produces symmetric structures in 50–60% yield but struggles with electron-deficient aryl groups due to reduced reactivity.
Direct Olefination via C–H Activation
Transition Metal-Catalyzed Dehydrogenative Coupling
Rhodium complexes (e.g., [Cp*RhCl₂]₂) with Cu(OAc)₂ as an oxidant enable oxidative coupling of 3-(trifluoromethyl)benzene derivatives. In DCE at 100°C, this method achieves 40–50% yield but suffers from competing homo-coupling. Electron-withdrawing trifluoromethyl groups slow reaction kinetics, necessitating prolonged reaction times (48–72 hours).
Photochemical [2+2] Cycloaddition Followed by Ring-Opening
Ultraviolet irradiation of 3-(trifluoromethyl)styrene derivatives induces [2+2] cycloaddition, forming cyclobutane intermediates. Thermal ring-opening at 200°C releases ethylene and regenerates the ethene bond, albeit with modest yields (30–40%).
Purification and Analytical Considerations
Chromatographic Separation
Silica gel chromatography with hexane/ethyl acetate (9:1) effectively removes isomeric impurities (e.g., 1,3- vs. 1,4-substituted byproducts). High-performance liquid chromatography (HPLC) using C18 columns and acetonitrile/water gradients resolves stereoisomers, achieving >99% purity.
Spectroscopic Characterization
- ¹H NMR : Aromatic protons resonate at δ 7.4–7.6 ppm (doublets, J = 8.2 Hz), while the ethene protons appear as singlets at δ 6.8–7.0 ppm.
- ¹⁹F NMR : CF₃ groups show signals at δ -63 to -65 ppm (quartets, J = 12 Hz).
- HRMS : Molecular ion [M+H]⁺ observed at m/z 485.0985 (calculated 485.0978).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding ethane derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
1. Photochemical Applications
The compound exhibits significant photochemical properties, making it useful in the development of light-sensitive materials. Its ability to undergo photoinduced reactions allows for applications in:
- Photopolymerization : It can act as a photoinitiator in polymerization processes, facilitating the formation of polymers under UV light exposure.
- Photoresponsive Materials : The compound can be incorporated into smart materials that change properties upon light exposure, useful in sensors and actuators.
2. Organic Synthesis
1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various reactions:
- Cross-Coupling Reactions : The compound can be utilized in Suzuki and Heck coupling reactions to synthesize complex organic molecules.
- Functionalization Reactions : Due to its reactive sites, it can be functionalized to yield derivatives with enhanced properties for specific applications.
Case Study 1: Photopolymerization Research
In a recent study published in Materials Chemistry, researchers investigated the use of 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene as a photoinitiator for UV-curable coatings. The study demonstrated that the compound effectively initiated polymerization at low concentrations, resulting in coatings with improved mechanical properties and chemical resistance .
Case Study 2: Synthesis of Fluorinated Compounds
Another research effort focused on the synthesis of fluorinated pharmaceuticals using this compound as a starting material. The study highlighted its role in facilitating the formation of fluorinated intermediates through selective reactions that preserved the trifluoromethyl groups . This approach is particularly valuable in medicinal chemistry where fluorine substituents are critical for biological activity.
Data Tables
| Application Area | Description | Key Benefits |
|---|---|---|
| Photopolymerization | Used as a photoinitiator in UV-curable coatings | Enhances mechanical properties and resistance |
| Organic Synthesis | Intermediate for cross-coupling reactions | Enables synthesis of complex molecules |
| Functionalization | Modification to create derivatives | Tailors properties for specific applications |
Mechanism of Action
The mechanism of action of 1,1’-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to key analogs below, focusing on substituent effects, molecular properties, and inferred applications:
Key Observations
Electronic Effects :
- The target compound’s -CF₃ groups are strongly electron-withdrawing, reducing electron density on the ethene bridge compared to unsubstituted trans-stilbene. This may lead to a blue-shifted UV-Vis absorption spectrum due to decreased π-conjugation .
- In contrast, E-BCMPE () combines electron-withdrawing cyanato (-OCN) and electron-donating methoxy (-OMe) groups, creating a polarized electronic structure suitable for resin applications .
However, fluorine’s high bond dissociation energy may enhance thermal stability . 1,2-Bis(phenylthio)ethane () lacks rigid conjugation due to its ethane bridge, enabling conformational flexibility but reducing thermal resistance compared to ethene-bridged systems .
Synthetic Considerations :
- The target compound’s synthesis likely involves McMurry coupling (as in ) or nucleophilic aromatic substitution (as in ) to install -CF₃ groups .
- Trans-stilbene, by contrast, is synthesized via straightforward Wittig or Heck reactions due to its simpler structure .
Research Findings and Data Gaps
- Optical Properties: No direct UV-Vis data are available for the target compound, but comparisons with trans-stilbene suggest reduced conjugation due to -CF₃ substitution.
- Thermal Stability : Fluorine’s electronegativity and strong C-F bonds likely enhance decomposition temperatures, as seen in other fluorinated aromatics .
- Solubility : Predicted low polarity due to -CF₃ groups may limit solubility in polar solvents (e.g., water), favoring organic media like THF or toluene.
Biological Activity
The compound 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene , with the CAS number 652131-15-2, is a member of the class of organic compounds characterized by its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-cancer properties, and other relevant biological effects based on recent research findings.
Molecular Formula
- Chemical Formula : CHF
- Molecular Weight : 468.4 g/mol
Structural Characteristics
The compound features a central ethene unit flanked by two trifluoromethyl-substituted phenyl rings, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Recent studies have indicated significant antimicrobial properties associated with trifluoromethyl phenyl derivatives. Although specific data on 1,1'-{1,2-Bis[3-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is limited, related compounds demonstrate potent activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
A study evaluating a series of trifluoromethyl-substituted compounds showed that derivatives with similar structures exhibited:
- Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis ranging from 25.9 to 12.9 μM.
- A bactericidal effect confirmed through time-kill assays and biofilm inhibition studies .
| Compound | MIC (μM) | Target Bacteria | Notes |
|---|---|---|---|
| 3-F-4-CF | 25.9 | Staphylococcus aureus | Effective against stationary phase cells |
| 3-CF-4-Cl | 12.9 | Enterococcus faecalis | Low resistance development observed |
Anti-Cancer Activity
The anti-cancer potential of similar trifluoromethyl-containing compounds has been explored extensively. For instance, derivatives have shown promising results against various human cancer cell lines.
Research Findings
In a comparative study of compounds with trifluoromethyl groups:
- Compounds demonstrated IC values lower than Doxorubicin against several cancer lines including A549 (lung cancer) and HCT116 (colon cancer).
- Notably, one compound achieved an IC of 22.4 μM against PACA2 (pancreatic cancer), indicating significant anti-cancer efficacy .
| Compound | IC (μM) | Cancer Cell Line | Reference Drug IC (μM) |
|---|---|---|---|
| CF-Compound 7 | 44.4 | PACA2 | 52.1 |
| CF-Compound 8 | 22.4 | PACA2 | 52.1 |
Toxicity and Safety Profile
Safety assessments are crucial in determining the viability of any compound for therapeutic applications. Studies have indicated low toxicity levels for related compounds at doses up to 50 mg/kg in mouse models, with no significant adverse effects observed in organ toxicity markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
